1,4-Benzodioxin-6-yl(phenyl)methanone
Description
1,4-Benzodioxin-6-yl(phenyl)methanone is a benzophenone derivative featuring a benzodioxin ring (1,4-dioxane fused to benzene) and a phenyl group attached to a carbonyl group. This compound serves as a precursor in synthesizing other bioactive molecules, such as 3,4-dihydroxybenzophenone, via hydrolysis or substitution reactions .
Key physicochemical properties (inferred from analogs):
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24g/mol |
IUPAC Name |
1,4-benzodioxin-6-yl(phenyl)methanone |
InChI |
InChI=1S/C15H10O3/c16-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)18-9-8-17-13/h1-10H |
InChI Key |
NBINQEBITFVQPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 1,4-Benzodioxin-6-yl(phenyl)methanone with its analogs, highlighting substituent effects:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|
| This compound | Phenyl | ~240.26 | Precursor for dihydroxybenzophenone | |
| (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone | Br, Cl | 353.6 | Enhanced electrophilicity; used in pesticide intermediates | |
| (2,3-Dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone | F | 258.26 | Moderate toxicity (LD₅₀ >800 mg/kg in mice) | |
| (4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone | Thiazole, ethylamino | Not reported | CDK9 inhibitor; studied for anticancer activity | |
| 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Benzothiazin, F, OMe | 497.5 | Complex pharmacological target; high molecular complexity |
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